Nacartocin Demonstrates Approximately 3-Fold Higher Natriuretic Potency Versus Oxytocin in Rodent Models
Nacartocin exhibits approximately threefold greater natriuretic potency than native oxytocin, as directly quantified in rat studies. This enhanced effect is mechanistically attributed to the peptide's inhibitory action on tubular sodium reabsorption rather than changes in glomerular filtration rate [1]. The differentiation is substantial enough that nacartocin has been employed as a 'strongly effective' positive control benchmark against which other natriuretic agents (including ACTH fragments) are quantitatively compared [2].
| Evidence Dimension | Natriuretic potency (relative to oxytocin) |
|---|---|
| Target Compound Data | ~3 times more potent than oxytocin |
| Comparator Or Baseline | Oxytocin (baseline potency = 1.0) |
| Quantified Difference | Approximately 3-fold increase in potency |
| Conditions | Rat models; dose-response studies (0.05–10 μg/kg i.v.); assessment of sodium excretion rates |
Why This Matters
This quantifiable potency advantage makes nacartocin a superior and more economical tool compound for experimental models requiring robust induction of natriuresis, reducing the amount of peptide required per experiment.
- [1] Hrbas P, Skopková J, Zicha J, Barth T, Lebl M, Jost K. Nacartocin--analogue of oxytocin with enhanced natriuretic properties: natriuretic and hemodynamic characteristics. Endocrinol Exp. 1984 Jun;18(2):117-24. PMID: 6611251. View Source
- [2] Machová A, Schreiber V. The natriuretic effect of 1-24 ACTH in rats: a comparison with the natriuretic oxytocin analogue nacartocin. Physiol Bohemoslov. 1986;35(1):90-3. PMID: 3010351. View Source
